Promethazine Sulfoxide-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

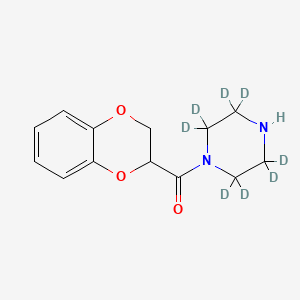

Promethazine Sulfoxide-d6 is the deuterium labeled Promethazine Sulfoxide . It is a stable isotope and is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

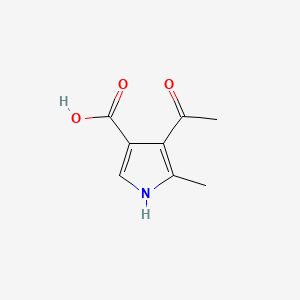

The molecular formula of Promethazine Sulfoxide-d6 is C17H14D6N2OS . The molecular weight is 306.46 . The structure includes a phenothiazine core, which is a tricyclic structure that contains two benzene rings joined by a sulfur and a nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving Promethazine Sulfoxide-d6 are not detailed in the sources, it’s known that stable isotopes like deuterium (D) are used in drug molecules as tracers for quantitation during the drug development process . This suggests that Promethazine Sulfoxide-d6 may undergo similar reactions as its non-deuterated counterpart, Promethazine Sulfoxide .Physical And Chemical Properties Analysis

Promethazine Sulfoxide-d6 has a molecular weight of 306.46 and a molecular formula of C17H14D6N2OS . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.科学的研究の応用

Determination in Animal Tissues

A study aimed to determine Promethazine and its metabolites, including Promethazine Sulfoxide, in swine muscle, liver, kidney, and fat. This is important for food safety and understanding drug residues in animal tissues .

Alzheimer’s Disease Research

Promethazine has been shown to bind Abeta in a transgenic mouse model of Alzheimer’s disease. Promethazine Sulfoxide-d6 could be used as a reference compound in such studies to further understand the interaction and potential therapeutic effects .

Analytical Chemistry

In analytical chemistry, Promethazine Sulfoxide-d6 can serve as a reference standard for chromatography and mass spectrometry methods to ensure accuracy and precision in the measurement of Promethazine and its metabolites .

Safety and Hazards

While specific safety and hazard information for Promethazine Sulfoxide-d6 was not found, general safety measures for handling chemicals include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

作用機序

Target of Action

Promethazine Sulfoxide-d6, a deuterium-labeled form of Promethazine Sulfoxide, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

Promethazine Sulfoxide-d6, similar to its parent compound Promethazine, acts as an antagonist at these receptors . It competes with histamine for the H1-receptor, which is responsible for its antihistaminic effects . Its antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine is predominantly metabolized to Promethazine Sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6 .

Pharmacokinetics

Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It has a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating a significant first-pass effect .

Result of Action

The antagonistic action of Promethazine Sulfoxide-d6 on histamine H1 receptors results in relief from allergic reactions . Its antagonism of muscarinic and NMDA receptors contributes to its sedative effects, aiding in sleep and reducing anxiety and tension .

特性

IUPAC Name |

1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCLFIFAFHQIX-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Promethazine Sulfoxide-d6 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B563453.png)

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)